

# BAY-850: A Potent and Selective Chemical Probe for the ATAD2 Bromodomain

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY-850**

Cat. No.: **B1191589**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

ATPase Family AAA Domain Containing 2 (ATAD2), also known as ANCCA, is a compelling target in oncology due to its role as an epigenetic regulator and transcriptional co-factor.<sup>[1]</sup> Overexpressed in a multitude of cancers, ATAD2 is implicated in driving tumor progression and is often associated with poor patient prognosis.<sup>[1][2]</sup> ATAD2 contains a bromodomain, a conserved structural motif that recognizes and binds to acetylated lysine residues on histones, thereby tethering the protein to chromatin.<sup>[1]</sup> This interaction is crucial for its function as a coactivator for oncogenic transcription factors such as MYC, AR, and ER $\alpha$ .<sup>[1]</sup> The development of potent and selective inhibitors of the ATAD2 bromodomain is therefore a key strategy for dissecting its biological function and exploring its therapeutic potential.

This technical guide focuses on **BAY-850**, a potent, selective, and cell-active chemical probe for the ATAD2 bromodomain.<sup>[1][3]</sup> Discovered through a DNA-encoded library screen, **BAY-850** exhibits a novel chemical structure and an unusual mode of action, inducing dimerization of the ATAD2 bromodomain.<sup>[1]</sup> This document provides a comprehensive overview of **BAY-850**, including its binding characteristics, selectivity profile, and detailed methodologies for its use in key biochemical and cellular assays.

## Data Presentation: Quantitative Profile of BAY-850

The following tables summarize the quantitative data for **BAY-850** and its corresponding inactive control, BAY-460, providing a clear comparison of their biochemical and biophysical properties.

Table 1: In Vitro Potency and Binding Affinity of **BAY-850**

| Assay Type  | Target    | Peptide                     | IC50 (nM) | Kd (nM) | Reference |
|-------------|-----------|-----------------------------|-----------|---------|-----------|
| TR-FRET     | ATAD2 BD  | Mono-acetylated Histone H4  | 166       | -       | [1][4]    |
| TR-FRET     | ATAD2 BD  | Tetra-acetylated Histone H4 | 22        | -       | [1][5]    |
| HTRF        | ATAD2A BD | Acetylated H4 Peptide       | 20        | -       | [6]       |
| AlphaScreen | ATAD2 BD  | Tetra-acetylated Histone H4 | 157       | -       | [1]       |
| BROMOscan   | ATAD2     | -                           | -         | 115     | [1][4]    |
| MST         | ATAD2 BD  | -                           | -         | 85      | [6]       |

Table 2: Selectivity and Cellular Activity of **BAY-850**

| Assay Type        | Parameter         | Value                                                      | Notes                                                             | Reference |
|-------------------|-------------------|------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| BROMOscan         | Selectivity       | No significant binding to other bromodomains at 10 $\mu$ M | Highly selective for ATAD2 over other bromodomain family members. | [6]       |
| Kinase Panel      | Inhibition        | No inhibitory activity against 354 kinases                 | Demonstrates high selectivity against a broad panel of kinases.   | [1][5]    |
| GPCR Panel        | Activity          | Modest effects at high concentrations                      | Minimal off-target effects on a panel of GPCRs.                   | [1][5]    |
| FRAP (MCF7 cells) | Cellular Activity | Maximal on-target activity at 1 $\mu$ M                    | Displaces full-length GFP-ATAD2 from chromatin.                   | [1][6]    |

Table 3: Comparison of **BAY-850** and its Inactive Control, BAY-460

| Compound | ATAD2 TR-FRET IC50 ( $\mu$ M) | BROMOscan Activity (at 10 $\mu$ M) | Cellular Activity (FRAP) |
|----------|-------------------------------|------------------------------------|--------------------------|
| BAY-850  | 0.022 (tetra-acetylated H4)   | Active                             | Active at 1 $\mu$ M      |
| BAY-460  | 16                            | Inactive                           | Inactive                 |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **BAY-850**.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of a compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.

**Principle:** TR-FRET relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity. [7][8] In this assay, the ATAD2 bromodomain is typically tagged with a donor fluorophore (or an antibody recognizing a tag on the protein is labeled with the donor), and the acetylated histone peptide is labeled with an acceptor fluorophore.[9] When the protein and peptide interact, FRET occurs. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the acceptor signal.[10]

## Protocol:

- **Reagent Preparation:**
  - Prepare a stock solution of recombinant ATAD2 bromodomain (e.g., GST-tagged) and a biotinylated, acetylated histone H4 peptide (e.g., mono- or tetra-acetylated).
  - Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20). [11]
  - Prepare solutions of the donor (e.g., anti-GST-Europium) and acceptor (e.g., Streptavidin-XL665).
- **Assay Procedure (384-well plate format):**
  - Add 2  $\mu$ L of test compound (serially diluted in DMSO) or DMSO control to the assay plate.
  - Add 4  $\mu$ L of a solution containing the ATAD2 bromodomain and the acetylated histone peptide in assay buffer.
  - Incubate for 15 minutes at room temperature.
  - Add 4  $\mu$ L of a solution containing the donor and acceptor fluorophores in assay buffer.

- Incubate for 1-2 hours at room temperature, protected from light.[12]
- Detection:
  - Measure the fluorescence emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader after a time delay (typically 50-100 µs) to reduce background fluorescence.[7][13]
- Data Analysis:
  - Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
  - Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

## AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

This bead-based assay also measures the disruption of protein-peptide interactions.

Principle: AlphaScreen technology utilizes two types of beads: donor and acceptor beads.[14] The donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an acceptor bead is in close proximity (within ~200 nm), the singlet oxygen will trigger a chemiluminescent signal in the acceptor bead, which is then measured. [15][16] In the context of ATAD2, one binding partner (e.g., His-tagged ATAD2) is captured on one type of bead (e.g., Nickel chelate acceptor beads), and the other binding partner (e.g., biotinylated acetylated histone peptide) is captured on the other type of bead (e.g., streptavidin donor beads).[17] An inhibitor will separate the beads, leading to a decrease in the signal.

Protocol:

- Reagent Preparation:
  - Prepare stock solutions of tagged ATAD2 bromodomain (e.g., His-tagged) and a biotinylated acetylated histone H4 peptide.
  - Prepare assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).[7]

- Resuspend streptavidin donor beads and nickel chelate acceptor beads in the dark.
- Assay Procedure (384-well plate format):
  - Add 5  $\mu$ L of test compound or DMSO control to the assay plate.
  - Add 5  $\mu$ L of a solution containing the tagged ATAD2 bromodomain and the biotinylated acetylated histone peptide in assay buffer.
  - Incubate for 1 hour at room temperature with gentle shaking.
  - In subdued light, add 5  $\mu$ L of a mixture of streptavidin donor beads and nickel chelate acceptor beads.
  - Incubate for 1-2.5 hours at room temperature in the dark.[\[17\]](#)
- Detection:
  - Measure the luminescent signal using an AlphaScreen-compatible plate reader.
- Data Analysis:
  - Plot the signal intensity against the logarithm of the compound concentration and fit the data to determine the IC50 value.

## Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and thermodynamic parameters ( $\Delta H$  and  $\Delta S$ ).

**Principle:** An ITC instrument consists of a reference cell and a sample cell.[\[18\]](#) The sample cell contains one of the binding partners (e.g., ATAD2), and the other binding partner (e.g., **BAY-850**) is titrated into the sample cell from a syringe.[\[19\]](#) The instrument measures the power required to maintain a zero temperature difference between the two cells.[\[11\]](#) The heat released or absorbed upon binding is measured after each injection.

**Protocol:**

- Sample Preparation:
  - Dialyze the protein (ATAD2 bromodomain) and dissolve the compound (**BAY-850**) in the exact same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl.
  - Degas all solutions thoroughly before use.
  - Determine the accurate concentrations of the protein and the compound.
- ITC Experiment:
  - Fill the sample cell (typically ~200-300  $\mu$ L) with the ATAD2 bromodomain solution (e.g., 10-50  $\mu$ M).
  - Fill the injection syringe (typically ~40-100  $\mu$ L) with the **BAY-850** solution (e.g., 100-500  $\mu$ M, typically 10-fold higher than the protein concentration).
  - Perform a series of small injections (e.g., 2-10  $\mu$ L) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
- Data Analysis:
  - Integrate the heat signal for each injection.
  - Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
  - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the  $K_d$ ,  $n$ , and  $\Delta H$ .  $\Delta S$  can then be calculated from the Gibbs free energy equation ( $\Delta G = \Delta H - T\Delta S = -RT\ln K_d$ ).

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.<sup>[20]</sup> In CETSA, cells are treated with the compound of interest, heated to a specific

temperature to denature and precipitate unstable proteins, and then lysed.[21][22] The amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods.[23] An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[19]

#### Protocol:

- Cell Treatment:
  - Culture cells (e.g., MCF7) to a suitable confluence.
  - Treat the cells with various concentrations of **BAY-850** or DMSO as a vehicle control for 1-2 hours at 37°C.[22]
- Thermal Challenge:
  - Aliquot the cell suspension into PCR tubes.
  - Heat the tubes at a specific temperature (determined from a melt curve, e.g., 56°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.[22]
- Cell Lysis and Fractionation:
  - Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
  - Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
- Detection:
  - Collect the supernatant (soluble fraction).
  - Analyze the amount of soluble ATAD2 protein by Western blotting using an anti-ATAD2 antibody.
- Data Analysis:
  - Quantify the band intensities from the Western blot.

- Plot the normalized amount of soluble ATAD2 against the logarithm of the **BAY-850** concentration to generate a dose-response curve and determine the cellular EC50.

## Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to study the dynamics of fluorescently labeled proteins in living cells, providing insights into their mobility and binding to cellular structures like chromatin.

**Principle:** A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-ATAD2) is photobleached using a high-intensity laser.<sup>[16][24]</sup> The recovery of fluorescence in the bleached region is monitored over time as unbleached fluorescent proteins from the surrounding area diffuse into it.<sup>[25]</sup> The rate of recovery is related to the mobility of the protein. Proteins that are tightly bound to large, immobile structures like chromatin will have a slower recovery rate.<sup>[26]</sup> A compound that disrupts this binding will increase the mobile fraction of the protein, leading to a faster fluorescence recovery.

**Protocol:**

- **Cell Preparation:**
  - Transfect cells (e.g., MCF7) with a plasmid encoding a fluorescently tagged full-length ATAD2 (e.g., GFP-ATAD2).
  - Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.
- **Compound Treatment:**
  - Treat the cells with **BAY-850** (e.g., 1  $\mu$ M) or DMSO control for a defined period (e.g., 1 hour) at 37°C.
- **FRAP Experiment:**
  - Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO<sub>2</sub>.
  - Acquire pre-bleach images of a selected cell nucleus.

- Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
- Acquire a time-lapse series of post-bleach images at low laser intensity to monitor the fluorescence recovery in the ROI.

- Data Analysis:
  - Measure the fluorescence intensity in the bleached ROI, a control region outside the bleached area, and the background over time.
  - Normalize the fluorescence intensity in the bleached ROI to correct for photobleaching during image acquisition.
  - Plot the normalized fluorescence intensity against time to generate a FRAP curve.
  - Fit the curve to a suitable model to determine the mobile fraction and the half-maximal recovery time ( $t_{1/2}$ ). A decrease in  $t_{1/2}$  in the presence of **BAY-850** indicates displacement of ATAD2 from chromatin.

## Mandatory Visualizations

### ATAD2 Signaling and Mode of Action of BAY-850

ATAD2 is involved in several oncogenic signaling pathways.[\[4\]](#)[\[5\]](#)[\[27\]](#) It acts as a transcriptional coactivator for key cancer-driving transcription factors. **BAY-850** inhibits the interaction of the ATAD2 bromodomain with acetylated histones, thereby disrupting its chromatin-associated functions.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: ATAD2 signaling and the inhibitory mechanism of **BAY-850**.

## Experimental Workflow: Biochemical Assays

The following diagram illustrates the general workflow for in vitro biochemical assays like TR-FRET and AlphaScreen to identify and characterize ATAD2 inhibitors.

[Click to download full resolution via product page](#)

Caption: General workflow for biochemical screening of ATAD2 inhibitors.

# Logical Relationship: Development of BAY-850 as a Chemical Probe

This diagram outlines the logical progression from target identification to the validation of **BAY-850** as a chemical probe for ATAD2.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the development of **BAY-850**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging oncogene ATAD2: Signaling cascades and therapeutic initiatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dcreport.org [dcreport.org]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]

- 15. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - X-Chem [x-chemrx.com]
- 16. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 17. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 24. Monitoring Dynamic Binding of Chromatin Proteins In Vivo by Fluorescence Recovery After Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of Binding Reactions by Fluorescence Recovery after Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescence Recovery After Photobleaching (FRAP) to Study Nuclear Protein Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 27. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BAY-850: A Potent and Selective Chemical Probe for the ATAD2 Bromodomain]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191589#bay-850-as-a-chemical-probe-for-atad2>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)